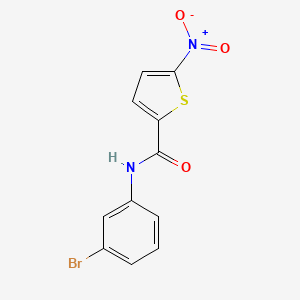

N-(3-bromophenyl)-5-nitrothiophene-2-carboxamide

Description

N-(3-bromophenyl)-5-nitrothiophene-2-carboxamide is a nitrothiophene-based carboxamide derivative characterized by a 5-nitrothiophene core linked to a 3-bromophenyl group via a carboxamide bond. These compounds are typically synthesized via coupling reactions between 5-nitrothiophene-2-carboxylic acid and substituted amines, employing reagents like HATU or T3P in polar solvents such as DMF or dichloromethane .

Properties

IUPAC Name |

N-(3-bromophenyl)-5-nitrothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrN2O3S/c12-7-2-1-3-8(6-7)13-11(15)9-4-5-10(18-9)14(16)17/h1-6H,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQGJRYDRIKOKHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NC(=O)C2=CC=C(S2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-5-nitrothiophene-2-carboxamide typically involves a multi-step process. One common method includes the following steps:

Nitration: The addition of a nitro group to the thiophene ring.

Amidation: The formation of the carboxamide group.

The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper salts. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of N-(3-bromophenyl)-5-nitrothiophene-2-carboxamide may involve continuous flow reactors to optimize reaction times and improve scalability. The use of automated systems and advanced purification techniques, such as column chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-5-nitrothiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form different functional groups.

Reduction: The nitro group can be reduced to an amine group under specific conditions.

Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of nitroso or hydroxylamine derivatives.

Reduction: Formation of amino-thiophene derivatives.

Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

N-(3-bromophenyl)-5-nitrothiophene-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromophenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The 3-bromophenyl group in the target compound is replaced by heterocyclic moieties (e.g., thiazol-2-yl, benzothiazol-2-yl) or extended ring systems (e.g., cyclohepta[b]thiophen-2-yl) in analogs. These substitutions alter steric bulk, electronic properties, and solubility .

Synthesis Efficiency :

Table 2: Molecular Weight and Functional Group Impact

Key Insights:

- Antibacterial Activity : Thiazol-2-yl derivatives () exhibit narrow-spectrum antibacterial properties, likely due to targeted interactions with bacterial enzymes or membranes .

- Proteasome Inhibition : Benzothiazol-2-yl analogs () demonstrate activity against the ubiquitin-proteasome system, with chloro/methyl groups enhancing potency through hydrophobic interactions .

- Solubility vs. Bioavailability : The 3-bromophenyl group in the target compound may reduce solubility compared to fluorophenyl or methyl-substituted analogs but improve membrane permeability .

Biological Activity

N-(3-bromophenyl)-5-nitrothiophene-2-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of N-(3-bromophenyl)-5-nitrothiophene-2-carboxamide includes a thiophene ring substituted with a bromophenyl group and a nitro group, contributing to its unique chemical properties. The molecular formula is C_11H_8BrN_3O_3S, with a molecular weight of approximately 328.16 g/mol.

Antimicrobial Activity

Mechanism of Action

Research indicates that compounds similar to N-(3-bromophenyl)-5-nitrothiophene-2-carboxamide exhibit potent antibacterial activity against various Gram-positive and Gram-negative bacteria. The mechanism often involves activation by bacterial nitroreductases, which convert the nitro group into a reactive species that can disrupt cellular functions .

In Vitro Studies

In vitro studies have demonstrated that this compound shows significant bactericidal activity against strains such as E. coli, Klebsiella spp., and Staphylococcus aureus, including multidrug-resistant strains . The Minimum Inhibitory Concentration (MIC) values for these bacteria are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 16 |

| Klebsiella spp. | 32 |

| Multidrug-resistant S. aureus | 8 |

Anticancer Activity

Cell Line Studies

The anticancer potential of N-(3-bromophenyl)-5-nitrothiophene-2-carboxamide has been evaluated using various cancer cell lines, including A549 (lung adenocarcinoma) and MDA-MB-231 (triple-negative breast cancer). The compound has shown promising results in inducing cell cycle arrest and apoptosis in these cells .

Cytotoxicity Assays

Cytotoxicity was assessed using the MTT assay, revealing that N-(3-bromophenyl)-5-nitrothiophene-2-carboxamide significantly reduced cell viability in cancerous cells compared to non-cancerous controls. The results are presented in Table 2.

| Cell Line | IC50 (µM) | Viability Post-Treatment (%) |

|---|---|---|

| A549 | 25 | 40 |

| MDA-MB-231 | 30 | 45 |

| HSAEC1-KT (non-cancerous) | >100 | 90 |

Case Studies

Study on Antimicrobial Resistance

A study focused on the development of nitrothiophene carboxamide derivatives highlighted the effectiveness of these compounds against resistant bacterial strains. The study utilized efflux-deficient E. coli mutants to demonstrate that the antibacterial action of N-(3-bromophenyl)-5-nitrothiophene-2-carboxamide is enhanced when the efflux mechanism is inhibited .

Cancer Treatment Potential

Another research effort explored the anticancer properties of derivatives bearing similar structural motifs. These studies found that certain modifications to the thiophene ring could enhance cytotoxicity against specific cancer cell lines, suggesting avenues for further drug development based on this scaffold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.